2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Overview
Description
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, also known as MIP-1, is a small molecule compound that has gained significant attention in the field of cancer research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves the inhibition of the protein kinase CK2, which plays a crucial role in cell survival and proliferation. By inhibiting CK2, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-tumor activity, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in humans.
Future Directions
There are several future directions for research on 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. Another direction is the investigation of the potential synergistic effects of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in humans, as well as its potential as a treatment for inflammatory diseases.
Conclusion:
In conclusion, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a small molecule compound with promising potential as an anti-cancer agent. Its specificity for cancer cells and minimal toxicity in normal cells make it an attractive candidate for cancer therapy. Further research is needed to optimize its synthesis, dosage, and administration route, as well as to explore its potential as a treatment for inflammatory diseases.
Scientific Research Applications
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor activity of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in mouse models of breast cancer and lung cancer.
properties
IUPAC Name |
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-14-9-10-25-13-19(24-20(25)11-14)15-5-4-6-16(12-15)23-21(26)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDAWOFEQZWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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